Calcium phenoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

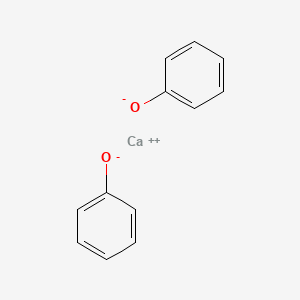

Calcium phenoxide is a useful research compound. Its molecular formula is C12H10CaO2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Calcium phenoxide serves as a significant reagent in organic synthesis. It is utilized in the production of oil-soluble calcium phenolates, which are important additives in lubricating oils. These compounds help disperse sludges and maintain engine cleanliness, thereby enhancing the performance and longevity of internal combustion engines .

Case Study: Oil-Soluble Calcium Phenolates

- Process : The synthesis involves reacting calcium oxide with phenols in a monohydric alcohol at elevated temperatures.

- Outcome : High yields of calcium phenolates can be achieved economically, making this method commercially viable.

Material Science

In material science, this compound complexes have been explored for their potential in developing new materials with unique properties. For instance, heteroleptic calcium complexes supported by phenoxy-imine ligands have shown promise in polymerization studies .

Data Table: Properties of this compound Complexes

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | High thermal stability |

| Reactivity | Reacts with various electrophiles |

Environmental Applications

This compound derivatives are being investigated for their role in environmental remediation. They can be used to treat wastewater by removing phenolic compounds, thereby reducing toxicity levels in industrial effluents .

Case Study: Wastewater Treatment

- Method : Application of this compound to degrade phenolic pollutants.

- Results : Significant reduction in chemical oxygen demand (COD) and total phenolic content.

Biological Applications

Research indicates that genetically encoded calcium indicators (GECIs) can leverage this compound for imaging cellular processes. These indicators utilize calcium-binding domains to enable real-time observation of cellular activities .

Data Table: GECIs Utilizing this compound

| Indicator Type | Response Time | Signal-to-Noise Ratio |

|---|---|---|

| Calmodulin-based GECIs | Fast | High |

| Circularly Permuted GFP | Moderate | Moderate |

Quantum Chemistry Applications

Recent studies have highlighted the potential of this compound derivatives in quantum chemistry, particularly for their ability to function as qubit moieties. Their structural properties allow for robust encoding of quantum information, which could lead to advancements in quantum computing technologies .

Data Table: Quantum Properties of this compound Derivatives

| Property | Value |

|---|---|

| Energy Levels | Tunable via molecular design |

| Quantum Efficiency | High |

Analyse Chemischer Reaktionen

Sulfurization Reactions

Calcium phenoxide reacts with elemental sulfur to form sulfurized calcium phenates , widely used as lubricant additives. Key process parameters include:

-

Reaction Medium : Monohydric alcohols (e.g., 2-ethoxyethanol) at 225–450°F under autogenous pressure .

-

Efficiency : Conversions of 78.6–97% are achieved using excess calcium oxide (CaO) and alternating agitation/stagnation cycles .

Table 2: Sulfurized Phenolate Synthesis Conditions

| Example | CaO (mol) | Reaction Medium | Temp (°F) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | 2-Methoxyethanol | 320 | 97.0 |

| 2 | 2.0 | 2-Ethoxyethanol | 355 | 78.6 |

| 3 | 1.5 | 2-Butoxyethanol | 300 | 88.2 |

Acid Hydrolysis and Regeneration

This compound reversibly reacts with acids to regenerate phenol, enabling its recovery and reuse:

-

Cycle Experiments : Treatment with 25% H₂SO₄ releases PhOH, with recovery rates up to 6.77% under optimized conditions .

Table 3: Phenol Recovery via Acid Hydrolysis

| Entry | Temperature (°C) | Time (h) | Recovery Rate (%) |

|---|---|---|---|

| 1 | 300 | 2 | 4.59 |

| 3 | 375 | 2 | 6.77 |

| 6 | 350 | 2 | 5.94 |

Comparative Reactivity with Alkali Phenoxides

While this compound’s carbonation behavior remains underexplored, analogous Kolbe-Schmitt reactions with Na/K phenoxides suggest potential pathways:

Structural and Catalytic Insights

Eigenschaften

CAS-Nummer |

5793-84-0 |

|---|---|

Molekularformel |

C12H10CaO2 |

Molekulargewicht |

226.28 g/mol |

IUPAC-Name |

calcium;diphenoxide |

InChI |

InChI=1S/2C6H6O.Ca/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI-Schlüssel |

ZMRQTIAUOLVKOX-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |

Kanonische SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |

Key on ui other cas no. |

5793-84-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.